cis-Neratinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Neratinib is a potent, irreversible, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR, HER2, and HER4 . It is primarily used in the treatment of HER2-positive breast cancer . The compound is known for its ability to bind covalently to its targets, thereby blocking signal transduction pathways that promote cancer cell proliferation .
准备方法
The synthesis of cis-Neratinib involves several key steps. One common method is the Wittig–Horner reaction, which is used to form the 6-position side chain of the molecule . This reaction involves the use of ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal . Another method involves the coupling of 4-chloro-3-cyano-7-ethoxy-6-N-acetaminoquinoline with 3-chloro-4-(2-pyridinylmethoxy)-aniline, followed by deacetylation and alkalization to yield the free base . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
cis-Neratinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common in the synthesis of this compound, particularly in the formation of its side chains.
Common reagents used in these reactions include oxalyl chloride, which is highly corrosive and toxic . The major products formed from these reactions are intermediates that are further processed to yield the final compound.
科学研究应用
作用机制
cis-Neratinib exerts its effects by binding irreversibly to EGFR, HER2, and HER4 . This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby inhibiting downstream signaling pathways such as the mitogen-activated protein kinase and Akt pathways . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .
相似化合物的比较
cis-Neratinib is unique in its ability to irreversibly inhibit multiple members of the EGFR family. Similar compounds include:
Lapatinib: Another tyrosine kinase inhibitor that targets EGFR and HER2 but does not bind irreversibly.
Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4, similar to this compound.
Dovitinib: A tyrosine kinase inhibitor that also targets multiple receptors but has a different mechanism of action.
This compound’s irreversible binding and broad target range make it particularly effective in treating cancers that have developed resistance to other therapies .
属性
CAS 编号 |
2186660-79-5 |
---|---|
分子式 |
C30H29ClN6O3 |
分子量 |
557.0 g/mol |
IUPAC 名称 |
(Z)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7- |
InChI 键 |
JWNPDZNEKVCWMY-CLFYSBASSA-N |
手性 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C\CN(C)C |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。